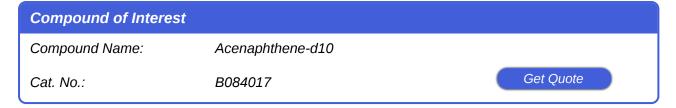


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# An In-depth Technical Guide to the Physical Properties of Acenaphthene-d10

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Acenaphthene-d10**. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards in quantitative analysis. This document includes a summary of physical data, generalized experimental protocols for property determination, and a visualization of its application in analytical workflows.

# **Core Physical and Chemical Data**

Acenaphthene-d10 is a deuterated form of the polycyclic aromatic hydrocarbon (PAH) acenaphthene. Its primary application in a research setting is as an internal standard for the quantification of acenaphthene and other PAHs in various matrices using gas chromatographymass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass-to-charge ratio, allowing for differentiation from the non-labeled analyte while maintaining similar chemical and chromatographic behavior.

### **Summary of Physical Properties**

The following table summarizes the key physical properties of **Acenaphthene-d10**. It is important to note that some physical properties, such as melting and boiling points, are often reported in ranges and can be influenced by experimental conditions and sample purity.



Property	Value	Source(s)
Chemical Formula	C12D10	[3][4]
Molecular Weight	164.27 g/mol	[3][4][5][6][7]
CAS Number	15067-26-2	[1][3][4][6]
Appearance	Solid, White to beige crystals	[5]
Melting Point	95 - 97 °C	[8][9][10][11]
Boiling Point	277 - 279 °C	[8][9][10][11]
Isotopic Purity	≥99 atom % D	[2][10]
Solubility	Chloroform: Sparingly solubleDimethylformamide (DMF): 10 mg/mLDimethyl sulfoxide (DMSO): 30 mg/mLEthanol: 2 mg/mL	[2][9]

# Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for determining the key physical properties of polycyclic aromatic hydrocarbons like **Acenaphthene-d10**. Specific experimental parameters may need to be optimized for the particular sample and equipment.

## **Determination of Melting Point**

The melting point of a solid crystalline substance is a key indicator of its purity and can be determined using several methods. A common and precise method is Differential Scanning Calorimetry (DSC).

Methodology: Differential Scanning Calorimetry (DSC)

• Sample Preparation: A small amount of **Acenaphthene-d10** (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum crucible. A similar, empty crucible is used as a reference.



- Instrument Calibration: The DSC instrument is calibrated using certified standards with known melting points, such as indium and zinc, to ensure temperature accuracy.
- Analysis: The sample and reference crucibles are placed in the DSC cell. The cell is then
  heated at a constant rate (e.g., 10 K/min) under an inert nitrogen atmosphere (e.g., 70
  ml/min purge gas flow).[5]
- Data Acquisition: The instrument measures the difference in heat flow required to maintain
  the sample and reference at the same temperature. An endothermic peak is observed as the
  sample melts.
- Data Interpretation: The melting point is determined from the resulting thermogram. The onset temperature of the endothermic peak is typically reported as the melting point.[5] The peak temperature represents the point at which the sample is fully molten.

## **Determination of Boiling Point**

The boiling point can also be determined using thermal analysis techniques, such as Simultaneous Thermal Analysis (STA), which combines DSC with Thermogravimetry (TG).

Methodology: Simultaneous Thermal Analysis (STA)

- Sample Preparation: Approximately 20 mg of Acenaphthene-d10 is placed in a sealed aluminum crucible with a small, precisely sized pinhole (e.g., 50 μm) to allow for controlled evaporation.[5]
- Instrument Calibration: The temperature scale of the STA instrument is calibrated using known melting point standards.
- Analysis: The sample is heated at a constant rate (e.g., 10 K/min) in a controlled nitrogen atmosphere.[5]
- Data Acquisition: The instrument simultaneously records the change in mass (TG) and the heat flow (DSC) as a function of temperature.
- Data Interpretation: The boiling point is identified as the extrapolated onset temperature of the endothermic peak on the DSC curve that corresponds to the significant mass loss



observed on the TG curve, indicating evaporation.[5]

## **Determination of Solubility**

The solubility of a compound in various solvents is a critical parameter. For deuterated compounds, the general principles of solubility testing apply, though slight differences from the non-deuterated analog may exist.

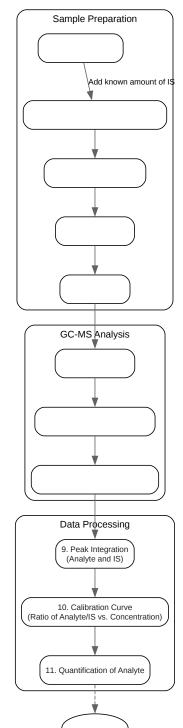
Methodology: Isothermal Shake-Flask Method

- Sample Preparation: An excess amount of solid **Acenaphthene-d10** is added to a known volume of the solvent of interest (e.g., chloroform, DMSO, ethanol) in a sealed vial.
- Equilibration: The vials are agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After equilibration, the suspension is allowed to settle, or it is centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: A precisely measured aliquot of the clear, saturated supernatant is carefully
  removed. The solvent is then evaporated, and the mass of the dissolved **Acenaphthene-d10**is determined gravimetrically, or the concentration is determined using a suitable analytical
  technique such as UV-Vis spectroscopy or GC-MS by creating a calibration curve.
- Calculation: The solubility is expressed as mass per unit volume of solvent (e.g., mg/mL) at the specified temperature.

# **Application in Analytical Workflows**

**Acenaphthene-d10** is most commonly used as an internal standard in the quantitative analysis of PAHs. The following diagram illustrates a typical workflow for the analysis of a solid matrix (e.g., sediment, tissue) for PAH content using GC-MS.





Workflow for PAH Analysis Using Acenaphthene-d10 as an Internal Standard

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Caption: Workflow for PAH analysis using **Acenaphthene-d10** as an internal standard.



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